trans-2-(4-Fluorophenyl)vinylboronic acid
Overview
Description
trans-2-(4-Fluorophenyl)vinylboronic acid: is a boronic acid derivative with the molecular formula C8H8BFO2 and a molecular weight of 165.96 g/mol . It is characterized by the presence of a vinyl group attached to a boronic acid moiety and a fluorophenyl group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
Trans-2-(4-Fluorophenyl)vinylboronic acid is primarily used as a reactant in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic chemistry to synthesize biologically and pharmacologically active molecules .
Mode of Action
In Suzuki-Miyaura coupling reactions, this compound interacts with its targets through a palladium-catalyzed process . The boronic acid moiety of the compound forms a complex with a palladium catalyst, which then undergoes transmetalation with an organohalide compound . This results in the formation of a new carbon-carbon bond, effectively coupling the two original compounds .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key step in many synthetic pathways used to create complex organic molecules . The products of these reactions can have various downstream effects depending on their structure and the biological context in which they are used .
Pharmacokinetics
The pharmacokinetic properties of this compound and its derivatives would depend on the specific molecules that are synthesized using it as a reactant. As such, it’s difficult to generalize about its absorption, distribution, metabolism, and excretion (ADME) properties. The boronic acid moiety is known to have good bioavailability .
Result of Action
The result of the action of this compound is the formation of new organic compounds via the Suzuki-Miyaura coupling reaction . These new compounds can have a wide range of molecular and cellular effects depending on their specific structures and the biological systems in which they are introduced .
Action Environment
The efficacy and stability of this compound in Suzuki-Miyaura coupling reactions can be influenced by various environmental factors. These include the presence of a suitable palladium catalyst, the pH of the reaction environment, and the temperature at which the reaction is carried out . It’s also worth noting that the compound is classified as a combustible solid, and its handling requires appropriate safety measures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Fluorophenyl)vinylboronic acid typically involves the hydroboration of terminal alkynes or alkenes with borane reagents such as pinacolborane (HBpin) or borane-tetrahydrofuran (BH3·THF) . The reaction is often catalyzed by transition metals like palladium or rhodium, which facilitate the addition of the boronic acid group to the alkyne or alkene substrate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and catalysts, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling Reactions: This compound is primarily used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding boronic esters or acids and reduction to form the corresponding alkanes.
Substitution Reactions: The vinyl group can participate in various substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.
Boronic Esters: Formed in oxidation reactions.
Alkanes: Formed in reduction reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology and Medicine:
Pharmacologically Active Molecules: Used in the preparation of biologically active compounds and pharmaceuticals.
Industry:
Material Science: Utilized in the development of advanced materials and polymers.
Comparison with Similar Compounds
- trans-2-Phenylvinylboronic acid
- trans-2-(4-Methylphenyl)vinylboronic acid
- trans-2-(4-Methoxyphenyl)vinylboronic acid
Uniqueness:
- The presence of the fluorophenyl group in trans-2-(4-Fluorophenyl)vinylboronic acid imparts unique electronic properties, making it more reactive in certain coupling reactions compared to its non-fluorinated analogs .
- The fluorine atom enhances the compound’s stability and reactivity, making it a valuable reagent in organic synthesis .
Biological Activity
trans-2-(4-Fluorophenyl)vinylboronic acid (CAS Number: 214907-24-1) is a compound that has garnered attention in organic synthesis, particularly for its role in Suzuki-Miyaura coupling reactions. While the compound itself does not exhibit inherent biological activity, its derivatives and the compounds synthesized using it may possess various biological properties. This article explores the biological activity associated with this compound, focusing on its applications in medicinal chemistry and potential therapeutic uses.
The compound is characterized by its trans configuration , where the fluorophenyl group and the hydroxyl group on the boron atom are positioned on opposite sides of the carbon-carbon double bond. This configuration enhances the stability and reactivity of the molecule compared to its cis counterpart. The presence of a fluorine atom introduces an electron-withdrawing effect, which can influence the reactivity of the vinyl group during chemical reactions.
This compound acts primarily as a building block in organic synthesis. Its ability to participate in Suzuki-Miyaura coupling reactions allows for the formation of complex organic molecules that may exhibit biological activity. The mechanism involves the formation of carbon-carbon bonds, which can lead to products with potential therapeutic effects, particularly in cancer treatment.
Biological Applications
While this compound itself does not show direct biological activity, it is instrumental in synthesizing various biologically active compounds:
- Anti-cancer agents : Research indicates that derivatives synthesized from this compound may interact with target proteins involved in cancer progression, potentially enhancing their pharmacokinetic properties .
- Enzyme inhibitors : Boronic acids, including this compound, have been studied for their ability to form reversible covalent bonds with diols and other nucleophiles, making them candidates for enzyme inhibition .
Case Studies and Research Findings
- Synthesis of Anti-cancer Compounds : A study demonstrated that incorporating this compound into drug candidates could enhance their effectiveness against specific cancer types by improving binding affinity to target enzymes .
- Enzyme Interaction Studies : Research has shown that boronic acids can act as reversible inhibitors for various enzymes, including proteases and glycosidases. This property has been leveraged to develop novel therapeutic agents targeting metabolic pathways involved in cancer and other diseases .
- Photochemical Properties : Investigations into cocrystals formed with this compound have revealed unique photochemical properties that could be exploited for drug delivery systems or diagnostic applications .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
[(E)-2-(4-fluorophenyl)ethenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO2/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,11-12H/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNJRIQSFJFDII-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC=C(C=C1)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C1=CC=C(C=C1)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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